molecular formula C11H14ClN3 B11733636 (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride

(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride

Cat. No.: B11733636
M. Wt: 223.70 g/mol
InChI Key: YKVKHUNZIWHUOZ-FVGYRXGTSA-N
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Description

(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride: is a chemical compound that features an imidazole ring attached to a phenyl group, which is further connected to an ethanamine moiety

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents.

Major Products:

  • Oxidation products may include imidazole N-oxides.
  • Reduction products may include partially or fully reduced imidazole derivatives.
  • Substitution products may include halogenated or nitrated phenyl-imidazole derivatives.

Mechanism of Action

The mechanism of action of (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity . Additionally, the compound may interact with receptors, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C11H14ClN3

Molecular Weight

223.70 g/mol

IUPAC Name

(1S)-1-(4-imidazol-1-ylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C11H13N3.ClH/c1-9(12)10-2-4-11(5-3-10)14-7-6-13-8-14;/h2-9H,12H2,1H3;1H/t9-;/m0./s1

InChI Key

YKVKHUNZIWHUOZ-FVGYRXGTSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)N2C=CN=C2)N.Cl

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CN=C2)N.Cl

Origin of Product

United States

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